molecular formula C7H12BrN B2429712 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine CAS No. 1909309-72-3

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine

Cat. No.: B2429712
CAS No.: 1909309-72-3
M. Wt: 190.084
InChI Key: APIRZHDGBPSPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine typically involves the reaction of aziridine with bromomethyl and cyclopropylmethyl reagents. One common method is the nucleophilic substitution reaction where aziridine reacts with bromomethyl cyclopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine undergoes various types of chemical reactions due to the presence of the aziridine ring and the bromomethyl group. Some common reactions include:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amino alcohols or other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted aziridines with various functional groups.

    Ring-Opening Reactions: Formation of amino alcohols or other derivatives.

    Oxidation and Reduction: Formation of aziridine N-oxides or amines.

Scientific Research Applications

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with a three-membered nitrogen-containing ring.

    2-(Chloromethyl)-1-(cyclopropylmethyl)aziridine: Similar structure with a chloromethyl group instead of a bromomethyl group.

    1-(Cyclopropylmethyl)aziridine: Lacks the bromomethyl group, resulting in different reactivity.

Uniqueness

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is unique due to the combination of the aziridine ring, bromomethyl group, and cyclopropylmethyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(bromomethyl)-1-(cyclopropylmethyl)aziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIRZHDGBPSPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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